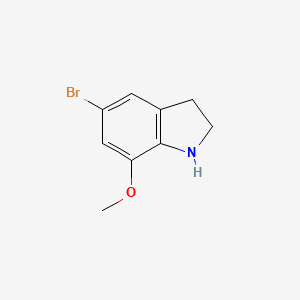

5-Bromo-7-methoxyindoline

Description

Overview of the Indoline (B122111) Ring System in Organic and Medicinal Chemistry

The indoline ring system, a saturated analog of indole (B1671886), is a privileged scaffold in drug discovery and a versatile building block in synthetic organic chemistry. numberanalytics.combohrium.com It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. numberanalytics.com This structural motif is present in a wide array of natural products, pharmaceuticals, and agrochemicals, demonstrating a broad spectrum of biological activities. bohrium.comnih.gov The non-planar structure of the indoline nucleus allows for the generation of stereocenters, adding to its value in the design of complex, three-dimensional molecules.

The history of indoline chemistry is intrinsically linked to the study of indole and its derivatives, which began in the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.org Interest in indole and its related structures, including indolines, grew significantly in the 1930s upon the discovery of the indole moiety in essential alkaloids like tryptophan. wikipedia.org The first indole alkaloid, strychnine, was isolated even earlier, in 1818. wikipedia.org Over the decades, the development of new synthetic methodologies has enabled chemists to access a vast number of substituted indoline derivatives, leading to the discovery of compounds with significant physiological effects. nih.gov Indole alkaloids, many of which are derived from tryptophan, now constitute one of the largest classes of alkaloids, with over 4,100 known compounds. wikipedia.org

Substituted indolines are highly valuable intermediates in chemical synthesis due to their dual role as a functionalized benzene ring and a reactive heterocyclic system. nih.gov The presence of substituents on either the aromatic or the heterocyclic portion of the indoline core dictates its reactivity and allows for regioselective transformations. nih.gov Synthetic chemists utilize substituted indolines to construct complex polycyclic systems and to introduce specific pharmacophores into a molecular framework. researchgate.net The development of efficient methods for the synthesis of functionalized indolines, including those bearing multiple substituents on the benzenoid ring, remains an active area of research. nih.govsci-hub.se These methods often employ transition metal-catalyzed reactions to achieve high yields and stereoselectivity. acs.orgresearchgate.net

Rationale for Research into 5-Bromo-7-methoxyindoline

The specific substitution pattern of this compound, featuring both a halogen and a methoxy (B1213986) group, makes it a particularly interesting target for research. These functional groups are known to modulate the electronic and steric properties of heterocyclic compounds, influencing their reactivity and biological activity.

Halogen atoms, such as bromine, are frequently incorporated into bioactive molecules to enhance their properties. ump.edu.pl Bromine can increase a molecule's lipophilicity, thereby improving its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. ump.edu.pl The introduction of bromine can lead to compounds with enhanced efficacy and stability. tethyschemical.com

The methoxy group is another crucial substituent in medicinal chemistry, found in numerous approved drugs. consensus.appnih.gov It can act as a hydrogen bond acceptor and influence the conformation of a molecule, which can be critical for its interaction with a biological target. tandfonline.comyoutube.com The methoxy group can also impact a compound's metabolic stability and physicochemical properties. tandfonline.comontosight.ai Its presence is often associated with improved potency. tandfonline.com

The synthesis of densely functionalized indoline cores is a key objective in modern organic synthesis, as it provides access to novel chemical space for drug discovery and materials science. rsc.orgacs.org Strategies for creating such complex scaffolds often involve multi-step sequences or one-pot reactions that allow for the controlled introduction of various functional groups. researchgate.netacs.org The 5-bromo and 7-methoxy substituents on the indoline ring of the target compound serve as handles for further chemical modifications. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the methoxy group can direct further electrophilic substitution on the aromatic ring. chim.it The development of synthetic routes to compounds like this compound is driven by the need for versatile building blocks that can be readily elaborated into more complex and potentially bioactive molecules. nih.govacs.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | chembk.com |

| Molar Mass | 228.09 g/mol | chembk.com |

Related Substituted Indole/Indoline Derivatives and Their Significance

| Compound Name | Key Structural Features | Significance/Application | Reference |

| 5-Bromo-7-chloro-1H-indole | Bromine at C5, Chlorine at C7 | Potential for anticancer and anti-inflammatory activity due to high halogen density. | |

| 4-Bromo-7-methoxy-1H-indole | Bromine at C4, Methoxy at C7 | Used in the synthesis of bioactive molecules for ischemia-related studies. | |

| 5,6-dimethoxyindole | Methoxy groups at C5 and C6 | Building block for organic semiconductors. | chim.it |

| 5-Bromo-7-methyl-1H-indole-2,3-dione | Bromo at C5, Methyl at C7, Dione | Investigated as an anti-inflammatory agent and modulator of CFTR activity. | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

5-bromo-7-methoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 |

InChI Key |

YTYXZSLBHPKSGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1NCC2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 7 Methoxyindoline and Analogous Structures

Strategies for Indoline (B122111) Core Construction

The formation of the dihydroindole (indoline) core is the foundational step in the synthesis. Methodologies can be broadly categorized into those that construct the ring system through cyclization and those that modify a pre-existing indole (B1671886) nucleus.

Cyclization strategies build the bicyclic indoline structure from acyclic or monocyclic precursors, offering a high degree of flexibility and control over the final substitution pattern.

The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, represents a powerful method for assembling the indoline ring system directly from acyclic precursors. nih.gov This strategy is particularly effective for creating indolines with multiple substituents on the benzenoid ring. nih.gov The general approach involves heating an enyne substrate, which undergoes a [4+2] cycloaddition to form a highly strained intermediate that subsequently rearranges to the indoline structure. nih.govresearchgate.net

Ynamides, which are N-alkynyl amides, have been successfully employed as the 2π component in these reactions, reacting with conjugated enynes to produce substituted indolines. researchgate.net The required enyne cycloaddition substrates can be readily assembled through transition-metal-mediated coupling reactions. nih.gov A significant advantage of this methodology is its modularity, which is well-suited for creating libraries of diverse indole derivatives. nih.gov The cycloaddition can be promoted thermally or, in some cases, with Lewis acids like Me₂AlCl, which can enable the reaction to proceed at much lower temperatures. nih.govresearchgate.net

| Substrate Type | Reaction Conditions | Product | Key Features |

| Ynamide + Conjugated Enyne | Toluene or 2,2,2-trifluoroethanol, 110-210 °C | Substituted Indoline | Modular synthesis, good for benzenoid ring substitution. nih.govresearchgate.net |

| Enynamide with Carbonyl Activator | Me₂AlCl, CH₂Cl₂ | Substituted Indoline | Lewis acid catalysis allows for lower reaction temperatures (0–25 °C). nih.gov |

Catalytic asymmetric dearomatization (CADA) has emerged as a sophisticated strategy for synthesizing chiral indoline derivatives from readily available indoles. nih.govacs.org This approach breaks the aromaticity of the indole ring to create complex, three-dimensional polycyclic molecules with high enantiopurity. nih.govrsc.org Chiral indoline frameworks are core structures in many bioactive molecules and natural products, making their asymmetric synthesis highly valuable. rsc.org

Palladium-catalyzed reactions are prominent in this field. For instance, a palladium-catalyzed asymmetric dearomative [3+2] cyclization of 3-nitroindoles with vinyl cyclopropanes can produce densely substituted chiral cyclopenta[b]indolines with excellent stereochemical control. nih.gov Similarly, photoinduced palladium catalysis has been used in the cascade asymmetric dearomatization of indoles to achieve 1,2-biscarbonfunctionalization of 1,3-butadienes, yielding novel chiral spiroindolenines. nih.gov These methods provide access to previously unexplored chemical spaces and generate molecular scaffolds with increased saturation and stereochemical complexity, which are appealing for drug discovery. acs.org

| Reaction Type | Catalyst System | Substrates | Product |

| Asymmetric Dearomative [3+2] Cyclization | Chiral Pd-complexes | 3-Nitroindoles, Vinyl Cyclopropanes | Chiral Cyclopenta[b]indolines. nih.gov |

| Asymmetric Dearomative Carbonylation | Palladium / Chiral Ligand | N-arylacyl indoles | Indoline-3-carboxylates with quaternary stereocenters. acs.org |

| Photoinduced Asymmetric Dearomatization | Excited-state Palladium Catalysis | Indoles, 1,3-Butadienes | Chiral Spiroindolenines. nih.gov |

Electrochemical methods provide a sustainable and efficient route to indolines through intramolecular C(sp²)-H amination. acs.orgrsc.org This strategy avoids the need for pre-functionalized starting materials and often operates under mild, metal-free conditions. A notable example involves the iodine-mediated electrochemical amination of 2-vinyl anilines, which can be selectively switched to produce either indolines or indoles. acs.org This process demonstrates how electrochemical conditions can control reaction pathways. acs.org

Palladium catalysis can also be employed in intramolecular C-H amination reactions. Efficient protocols have been developed for the synthesis of indoline compounds from picolinamide (B142947) (PA)-protected β-arylethylamine substrates. nih.govorganic-chemistry.org These reactions feature low catalyst loadings and mild operating conditions, proceeding via a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The tolerance for various functional groups makes this a versatile tool for synthesizing substituted indolines. nih.gov

| Method | Key Reagents/Catalysts | Starting Material | Key Advantage |

| Iodine-Mediated Electrochemistry | Iodine (mediator) | 2-Vinyl Anilines | Metal-free, switchable synthesis of indolines/indoles. acs.org |

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂, PhI(OAc)₂ | β-arylethylamine substrates | High efficiency, low catalyst loadings, mild conditions. nih.govorganic-chemistry.org |

| TEMPO-Catalyzed Electrochemistry | TEMPO (redox catalyst) | Anilines, Alkynes | Sustainable, avoids terminal oxidants and metals. rsc.org |

The reduction of the pyrrole (B145914) ring of an indole is a direct and common method for preparing the corresponding indoline. A variety of reducing agents and conditions have been developed to achieve this transformation efficiently. google.com

Classic methods involving metal-acid combinations, such as zinc dust in phosphoric acid, have been shown to effectively reduce indole to indoline while minimizing the polymerization that can occur with other acids like hydrochloric acid. researchgate.net More sophisticated methods utilize borane (B79455) reagents. The combination of a borane complex with trifluoroacetic acid provides a rapid and high-yielding reduction of indoles to indolines at low temperatures, effectively preventing undesirable side reactions. google.com Catalytic hydrogenation is another widely used technique. Additionally, palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent allows for the conversion of N-(tert-butoxycarbonyl)indoles to the corresponding indolines in good yields at room temperature. organic-chemistry.org

| Reducing System | Substrate | Conditions | Outcome |

| Zinc dust / 85% Phosphoric Acid | Indole | Heating | Efficient reduction with minimal polymerization. researchgate.net |

| Borane reagent / Trifluoroacetic Acid | Indole | Low temperature | Rapid reaction, good yields, avoids side reactions. google.com |

| Pd catalyst / PMHS | N-(tert-butoxycarbonyl)indole | Room temperature | Good yields under mild conditions. organic-chemistry.org |

Cyclization Reactions for Dihydroindole Systems

Regioselective Introduction of Bromo Substituents

Once the indoline core is constructed, the final step towards synthesizing 5-Bromo-7-methoxyindoline is the regioselective introduction of a bromine atom at the C-5 position. Electrophilic aromatic substitution is the standard method for this transformation. The outcome of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring: the amino group of the indoline core and the methoxy (B1213986) group.

Both the nitrogen atom of the indoline ring and the oxygen atom of the methoxy group are strong activating, ortho-, para-directing groups.

The Indoline Nitrogen: This group strongly activates the ortho (C-7) and para (C-5) positions.

The 7-Methoxy Group: This group activates its ortho positions (C-6 and C-8, with C-8 being part of the fused ring system) and its para position (C-5).

Crucially, both substituents strongly direct electrophilic attack to the C-5 position. This convergence of directing effects makes the regioselective bromination at C-5 highly favorable and predictable. Standard electrophilic brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be employed, often in a suitable solvent like dichloromethane (B109758) or acetic acid, to achieve the desired 5-bromo substitution. mdpi.com The high degree of activation provided by the two groups generally allows the reaction to proceed under mild conditions.

Electrophilic Bromination of Indoline Precursors

The indoline nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The nitrogen atom powerfully activates the aromatic ring, directing incoming electrophiles primarily to the C-5 and C-7 positions. In the synthesis of this compound, the precursor is 7-methoxyindoline. The presence of the methoxy group at the C-7 position deactivates this site for further substitution, thereby making the C-5 position the most favorable site for electrophilic attack.

Direct bromination of the indoline core is a primary method for synthesizing brominated derivatives. chemicalpapers.com The high electron density of the indole structure facilitates electrophilic substitution. researchgate.net For a precursor like 7-methoxyindoline, the inherent directing effects of the heterocyclic nitrogen atom strongly favor substitution at the C-5 position. The development of regioselective electrophilic aromatic bromination methods is a significant area of focus in synthetic chemistry due to the utility of aryl bromides as synthetic intermediates. nih.gov While direct bromination can sometimes lead to multiple products, the electronic properties of the 7-methoxyindoline substrate inherently favor the desired 5-bromo isomer. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. organic-chemistry.org It can act as a source of electrophilic bromine for substitution on electron-rich aromatic rings or as a radical initiator for allylic and benzylic brominations. missouri.edulibretexts.orgmanac-inc.co.jp For electron-rich heterocycles like indoles, NBS is an effective reagent for nuclear bromination. missouri.eduwikipedia.org The reaction outcome can be highly dependent on the solvent system employed. For instance, using dimethylformamide (DMF) as a solvent often results in high para-selectivity. missouri.eduwikipedia.org The use of NBS in acetonitrile (B52724) has been reported as a mild and highly regioselective method for the bromination of activated aromatic rings such as methoxybenzenes. mdma.ch

Mechanistic studies suggest that for electrophilic aromatic substitution, NBS can generate the bromonium ion (Br+) or react via an acid-catalyzed pathway. missouri.edu The reaction of enolates or enol ethers with NBS is a preferred method for α-bromination of carbonyl derivatives due to high yields and minimal side products. wikipedia.org

| Reagent | Substrate Type | Solvent | Conditions | Outcome | Reference |

| NBS | Electron-rich aromatics | DMF | - | High para-selectivity | missouri.eduwikipedia.org |

| NBS | Methoxybenzenes/Naphthalenes | CH3CN | Room Temperature | Ring bromination, high reactivity | mdma.ch |

| NBS | Alkenes/Benzylic systems | CCl4 | Radical initiator (AIBN), light | Allylic/Benzylic bromination | missouri.edulibretexts.org |

| NBS | Indoles | CH2Cl2 | Room Temperature | Alkylation with nitroalkenes | nih.gov |

Nature provides a highly efficient route to halogenated compounds through enzymes known as haloperoxidases. nih.gov Vanadium-dependent bromoperoxidases (V-BrPOs), isolated from marine algae, are particularly noteworthy for their role in the biosynthesis of halogenated marine natural products, including indoles. nih.govudel.edu These enzymes typically catalyze bromination on the pyrrole ring portion (C2-C3 double bond) of the indole nucleus rather than the benzene (B151609) ring. escholarship.org The enzymatic reaction involves the oxidation of bromide ions by hydrogen peroxide to generate a reactive brominating species within the enzyme's active site. escholarship.org

Inspired by these natural systems, chemists have developed synthetic analogues that mimic the function of V-BrPOs. These biomimetic catalysts, such as oxidovanadium(IV) porphyrin complexes, have demonstrated remarkable catalytic activity for oxidative bromination reactions. rsc.org Unlike their natural counterparts, these synthetic catalysts can effectively brominate phenolic substrates, which are electronically analogous to the activated benzene ring of indoline. rsc.orgresearchgate.net These systems offer a green chemistry approach, utilizing bromide salts and hydrogen peroxide under mild conditions. nih.govresearchgate.net

Table: Performance of Vanadium-Based Catalysts in Oxidative Bromination

| Catalyst System | Substrate | Key Features | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Vanadium Bromoperoxidase (V-BrPO) | Indoles | Natural enzyme, attacks C2-C3 double bond | N/A | escholarship.org |

| Oxidovanadium(IV) Porphyrin 2 | Thymol | Biomimetic, aqueous media | 83,333–87,719 | rsc.org |

| Vanadium(V) Dioxido Complex 3 | Salicylaldehyde | High conversion | 2.739 x 10² | researchgate.net |

Achieving stereocontrol during the bromination of indolines is a significant synthetic challenge, particularly when creating new chiral centers. If the indoline substrate is already chiral, its existing stereocenter can direct the incoming electrophile to one face of the molecule, resulting in a diastereoselective reaction. For prochiral substrates, asymmetric catalysis is required to achieve an enantioselective transformation.

The principles of asymmetric electrophilic substitution, while extensively studied for reactions like the Friedel-Crafts alkylation of indoles, are applicable to bromination. nih.gov Strategies often involve the use of chiral catalysts, such as chiral metal complexes or organocatalysts, which create a chiral environment around the substrate. nih.gov This environment forces the brominating agent to approach from a specific trajectory, leading to the preferential formation of one enantiomer. The use of chiral auxiliary groups attached to the indoline nitrogen is another established method for controlling stereochemistry in electrophilic additions. researchgate.net Theoretical studies suggest that stereoselectivity can be governed by noncovalent interactions between the substrate, catalyst, and reactants, which stabilize the transition state leading to the major enantiomer. acs.org

Strategies for Ortho-Bromination Relative to Existing Functionality

While the inherent electronics of the indoline ring direct bromination to the C-5 position, achieving substitution at other positions, such as C-4 or C-6, often requires specialized strategies to override this natural regioselectivity. The use of a directing group is a powerful approach for achieving site-selective C-H functionalization. nih.govrsc.org

A common strategy is directed ortho metalation (DoM). In this approach, a directing group, often a functional group like an amide or carbamate (B1207046) installed on the indoline nitrogen, coordinates to an organometallic base (e.g., n-butyllithium). This coordination positions the base to selectively deprotonate the adjacent C-7 position. Subsequent treatment with an electrophilic bromine source, such as Br₂, installs a bromine atom specifically at that site. While this directs to C-7, similar logic can be applied with different directing groups or substitution patterns to target other positions. For instance, transition-metal-catalyzed C-H activation, often employing palladium or rhodium, has emerged as a state-of-the-art method for the regioselective functionalization of indoles and indolines at positions that are otherwise difficult to access. acs.org

Regioselective Introduction of Methoxy Substituents

The synthesis of this compound requires the regioselective placement of both the bromo and methoxy groups. This can be accomplished by introducing the methoxy group onto a pre-brominated indoline scaffold or by constructing the bicyclic indoline ring from a precursor that already contains the desired methoxy substituent.

One powerful method for introducing a methoxy group is through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig ether synthesis. This reaction would involve coupling a 7-haloindoline derivative with methanol (B129727) or a methoxide (B1231860) salt in the presence of a palladium or copper catalyst.

Alternatively, a more convergent approach involves building the indoline ring from appropriately substituted precursors. For example, a synthetic route analogous to the one used for 5-bromo-7-methylindole could be envisioned. google.com Such a synthesis might start with a molecule like 4-bromo-2-methoxyaniline. This starting material would then undergo a series of reactions, such as diazotization followed by reduction and cyclization, to construct the pyrrolidine (B122466) portion of the indoline ring, thereby ensuring the methoxy group is positioned regioselectively at C-7. google.com This ring-construction strategy offers excellent control over the final substitution pattern of the indoline product.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Indolines with Methoxide

Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for the introduction of a methoxy group onto an aromatic ring, including the indoline scaffold. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, usually a halide, to activate the ring towards nucleophilic attack. In the context of synthesizing this compound, a hypothetical SNAr approach would likely involve a 5-bromo-7-haloindoline precursor, where the halogen at the 7-position is displaced by a methoxide source, such as sodium methoxide.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the methoxylated product.

For this strategy to be effective in the synthesis of this compound, the indoline ring would need to be sufficiently activated. However, the inherent electron-donating nature of the amino group within the indoline ring can disfavor this reaction pathway unless appropriate activating groups are present.

Copper-Catalyzed Methoxylation Strategies

Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative to traditional SNAr methods for the formation of aryl ethers. These methods are particularly advantageous as they often proceed under milder conditions and exhibit broader substrate scope, tolerating a wider range of functional groups. In the synthesis of this compound, a copper-catalyzed approach would typically involve the coupling of a 5,7-dibromoindoline (B7859859) or a 5-bromo-7-iodoindoline precursor with a methoxide source.

Recent advancements in this area have highlighted the efficacy of various copper catalyst systems. Optimization studies for the methoxylation of aryl bromides have identified CuBr as a highly effective catalyst when used in combination with specific ligands and bases. For instance, the use of an oxalamide ligand like BHMPO with cesium carbonate (Cs₂CO₃) as the base in a solvent such as N-methyl-2-pyrrolidone (NMP) has been shown to efficiently promote the methoxylation of a broad range of aryl bromides. nih.gov

A notable development is the use of 9-BBN-OMe as the methoxylating agent in a copper-catalyzed cross-coupling reaction. nih.gov This neutral and non-toxic reagent offers advantages over traditional methanol-based approaches by preventing potential transesterification side reactions. nih.gov This methodology has demonstrated good functional group tolerance and operational simplicity, making it a promising strategy for the late-stage methoxylation of a brominated indoline precursor. nih.gov

A patent for the preparation of 5-methoxyindole (B15748) describes a copper-catalyzed reaction of 5-bromoindole (B119039) with sodium methoxide. ub.edu The catalyst system comprises a nitrogen-containing heterocycle and a monovalent copper complex, such as cuprous bromide with phenanthroline. ub.edu The reaction is carried out at elevated temperatures (80-120 °C) and achieves high conversion and selectivity. ub.edu Although this example pertains to an indole, the principle is directly applicable to the methoxylation of a brominated indoline.

Table 1: Comparison of Copper-Catalyzed Methoxylation Conditions

| Catalyst | Ligand | Base | Methoxide Source | Solvent | Temperature (°C) | Substrate | Ref. |

| CuBr | BHMPO | Cs₂CO₃ | 9-BBN-OMe | NMP | Not specified | Aryl Bromides | nih.gov |

| Cuprous Bromide | Phenanthroline | - | Sodium Methoxide | Methanol | 120 | 5-Bromoindole | ub.edu |

Directed Methoxylation Approaches to Indoline Derivatives

Directed methoxylation strategies involve the use of a directing group to achieve regioselective C-H functionalization. While direct C-H methoxylation of indolines is less common, related directed hydroxylation methods can provide a precursor for subsequent methylation to the methoxy group. Boron-mediated directed C-H hydroxylation of indoles has been reported, where a directing group guides the borylation and subsequent oxidation to a hydroxyl group at a specific position on the indole ring. This hydroxylated intermediate could then be methylated in a separate step to afford the desired methoxyindoline. While not a direct methoxylation, this two-step approach offers a high degree of regiocontrol.

Integrated Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through integrated synthetic routes that strategically combine the introduction of the substituents with the formation of the indoline ring. These routes can be designed as either stepwise sequences or more convergent one-pot processes.

Stepwise Synthesis from Simpler Precursors

A plausible stepwise synthesis of this compound would commence with a suitably substituted aniline (B41778) precursor. A potential starting material is 3-methoxyaniline (m-anisidine).

Scheme 1: Proposed Stepwise Synthesis of this compound

Bromination of 3-Methoxyaniline: The synthesis could begin with the bromination of 3-methoxyaniline. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired 2,4-dibromo-5-methoxyaniline (B1590041) intermediate. The synthesis of 2,4-dibromo-5-methoxyaniline from m-aminoanisole using N-bromosuccinimide has been documented, providing a viable entry point to a key intermediate.

N-Alkenylation: The resulting disubstituted aniline would then undergo N-alkenylation. This can be achieved by reacting the aniline with an appropriate alkenyl halide, such as allyl bromide, in the presence of a base. This step introduces the three-carbon unit required for the formation of the five-membered ring of the indoline.

Intramolecular Cyclization: The N-alkenylated aniline can then be subjected to an intramolecular cyclization to form the indoline ring. The intramolecular Heck reaction is a powerful method for this transformation, involving the palladium-catalyzed coupling of the aryl bromide with the alkene moiety within the same molecule. This reaction is known to form five- and six-membered rings efficiently. The regioselectivity of the cyclization would be critical to ensure the formation of the desired indoline rather than other regioisomers.

Selective Demethoxylation/Methoxylation (if necessary): Depending on the initial substitution pattern and the outcome of the cyclization, a final step of selective functional group manipulation might be required. For instance, if a different regioisomer of the brominated methoxy aniline is used, a final copper-catalyzed methoxylation of a bromoindoline precursor, as described in section 2.3.2, could be employed.

An alternative approach for the ring formation is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne. This would yield a substituted indole, which would then require a subsequent reduction step to afford the corresponding indoline.

One-Pot Reaction Sequences

One-pot syntheses of multisubstituted 1-alkoxyindoles have been reported, involving a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in-situ alkylation. mdpi.com While this leads to a different class of indole derivatives, it demonstrates the feasibility of designing multi-step, one-pot sequences for the synthesis of complex heterocyclic systems.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters to consider for each step include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Reaction Step | Key Parameters for Optimization |

| Bromination | Brominating agent (e.g., NBS, Br₂), solvent, temperature, reaction time. |

| N-Alkenylation | Alkenylating agent, base (e.g., K₂CO₃, NaH), solvent, temperature. |

| Intramolecular Heck Cyclization | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand, base, solvent, temperature. |

| Copper-Catalyzed Methoxylation | Copper source (e.g., CuI, CuBr), ligand, base, methoxide source, solvent, temperature. |

For the intramolecular Heck cyclization, the choice of the palladium catalyst and ligand is critical in controlling the reactivity and selectivity. For copper-catalyzed methoxylation, the nature of the ligand and the copper salt, as well as the choice of base, can significantly influence the reaction outcome. For instance, in the methoxylation of 5-bromoindole, the use of phenanthroline as a ligand with cuprous bromide was found to be effective. ub.edu Systematic screening of these parameters would be necessary to develop a high-yielding and selective synthesis of this compound.

Solvent Effects on Regioselectivity and Reaction Rate

The choice of solvent plays a pivotal role in directing the outcome of electrophilic aromatic substitution reactions on indoline and indole systems, influencing both the rate of reaction and the position of substitution (regioselectivity). In the context of synthesizing this compound, the polarity and coordinating ability of the solvent are critical considerations during the bromination and methoxylation steps.

For electrophilic bromination of anilines with N-bromosuccinimide (NBS), the regioselectivity is markedly dependent on the polarity of the reaction medium. researchgate.net Non-polar solvents can slow down the rate of electrophilic aromatic substitution reactions involving arenium cationic intermediates. quora.com Conversely, polar solvents can stabilize charged intermediates, potentially increasing the reaction rate. For instance, in the bromination of anilines substituted with an electron-withdrawing group in the meta position, the choice of solvent can tune the regioselectivity of the reaction. researchgate.net

In the synthesis of related 5-bromoindole derivatives, various solvents have been employed. For example, the bromination of indole-3-acetic acid has been studied in different solvent systems, highlighting the complexity of achieving high regioselectivity due to the formation of multiple byproducts. bridgew.edu The use of a solvent mixture of anhydrous dichloromethane/methanol has been reported for the electrophilic cyclization of thioureas to produce 5-bromoindole derivatives, where methanol acts as a nucleophilic reagent. beilstein-archives.org

The following table summarizes the impact of different solvents on electrophilic bromination reactions of aromatic compounds, which can be extrapolated to the synthesis of this compound.

| Solvent | General Effect on Electrophilic Aromatic Substitution | Potential Impact on Indoline Bromination |

|---|---|---|

| Non-polar (e.g., Cyclohexane, Carbon Tetrachloride) | Generally slow down reactions involving charged intermediates. quora.com | May decrease the overall reaction rate. Can influence regioselectivity by minimizing solvation of the electrophile and the intermediate carbocation. |

| Polar Aprotic (e.g., Dichloromethane, Acetonitrile) | Can stabilize charged intermediates, potentially increasing reaction rates. Can influence the reactivity of the electrophile. | Commonly used for bromination reactions. The choice can affect the distribution of isomers. |

| Polar Protic (e.g., Acetic Acid, Methanol) | Can solvate both the electrophile and the substrate, affecting reactivity and regioselectivity. Can also participate in the reaction. beilstein-archives.org | Acetic acid is a common solvent for bromination, but can lead to side reactions. Methanol can act as a nucleophile in certain reactions. beilstein-archives.org |

Catalyst Systems for Halogenation and Methoxylation

The selection of an appropriate catalyst system is crucial for achieving high yield and regioselectivity in the synthesis of this compound. Different catalysts are employed for the halogenation (bromination) and methoxylation steps.

Halogenation:

Electrophilic bromination of indoles and indolines can often be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine. epo.org Lewis acids are frequently used as catalysts in electrophilic aromatic halogenation to increase the electrophilicity of the halogenating agent. masterorganicchemistry.com For instance, the bromination of aromatic compounds can be catalyzed by iron or aluminum trihalides. wikipedia.org

In the context of substituted indoles, the regioselectivity of bromination can be influenced by the catalyst. For the regioselective C7 bromination of 4-substituted 1H-indazoles, N-bromosuccinimide (NBS) was used effectively. nih.gov Palladium catalysts have also been employed in the synthesis of substituted indoles, often in cross-coupling reactions to introduce various functional groups. rsc.orgacs.org Rhodium(II) catalysts have been shown to direct the C6-alkylation of protic indoles, demonstrating that metal catalysts can control regioselectivity by overriding the intrinsic reactivity of the indole ring. snnu.edu.cn

Methoxylation:

The introduction of a methoxy group onto a bromo-substituted indole or indoline can be achieved through a nucleophilic substitution reaction. A patent for the preparation of 5-methoxyindole from 5-bromoindole describes a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex, such as cuprous chloride, in the presence of sodium methoxide in methanol. google.com This suggests that a similar copper-catalyzed methoxylation could be a viable strategy for converting a 5-bromo-7-substituted indoline to the desired 7-methoxy product.

The following table outlines potential catalyst systems for the synthesis of this compound based on analogous reactions.

| Reaction Step | Catalyst System | Function and Rationale |

|---|---|---|

| Bromination | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activate the brominating agent (e.g., Br₂) to increase its electrophilicity and promote aromatic substitution. masterorganicchemistry.com |

| Palladium or Rhodium Complexes | Can direct the position of substitution through coordination with the substrate, offering high regioselectivity in some cases. rsc.orgsnnu.edu.cn | |

| Methoxylation | Copper(I) salts (e.g., CuCl) with a nitrogen-containing ligand | Catalyze the nucleophilic substitution of the bromine atom with a methoxide group, as demonstrated in the synthesis of 5-methoxyindole from 5-bromoindole. google.com |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that can significantly impact the reaction rate, yield, and selectivity of the synthetic steps leading to this compound.

Temperature:

Electrophilic aromatic substitution reactions are often sensitive to temperature. Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product over the thermodynamically more stable one. For instance, in a synthetic process for 5-bromo-7-azaindole (B68098), the initial reaction was carried out in an ice-water bath to maintain a temperature below 5°C. patsnap.com Conversely, higher temperatures are often required to overcome the activation energy barrier and drive the reaction to completion. A preparation method for 5-methoxyindole from 5-bromoindole specifies a reaction temperature of 80-120 °C. google.com Similarly, the synthesis of 5-bromo-7-methylindole involves heating the reaction system to 60 °C. google.com High-temperature bromination of certain cyclic systems has been studied, indicating that elevated temperatures can lead to different product distributions. semanticscholar.org

Pressure:

For many laboratory-scale syntheses of substituted indolines conducted at or near atmospheric pressure, pressure is not a primary variable that is actively controlled. However, in certain industrial processes or hydrogen-ation reactions, elevated pressure may be employed. For example, the synthesis of 7-azaindoline from 7-azaindole (B17877) involves hydrogenation under a pressure of 4 MPa. guidechem.com For the bromination and methoxylation steps in the synthesis of this compound, it is anticipated that the reactions would be conducted at atmospheric pressure.

The following table summarizes the typical temperature and pressure considerations for the key reaction types involved in the synthesis of this compound, based on analogous transformations.

| Reaction Step | Parameter | Considerations and Typical Ranges |

|---|---|---|

| Bromination | Temperature | Can range from low temperatures (e.g., 0-5 °C) to enhance selectivity to elevated temperatures (e.g., 60-80 °C) to increase the reaction rate. patsnap.comgoogle.com The optimal temperature depends on the substrate and brominating agent. |

| Pressure | Typically performed at atmospheric pressure in a laboratory setting. | |

| Methoxylation | Temperature | Often requires elevated temperatures (e.g., 80-120 °C) to facilitate the nucleophilic substitution of the aryl bromide. google.com |

| Pressure | Generally conducted at atmospheric pressure. |

Chemical Reactivity and Transformations of 5 Bromo 7 Methoxyindoline

Functional Group Interconversions at C-5 Bromine

The bromine atom at the C-5 position of the indoline (B122111) ring is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl/Alkyl Group Introduction

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C-5 position of bromoindoline derivatives. The Suzuki-Miyaura and Sonogashira reactions are prominent examples, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a robust method for arylating 5-bromoindoline (B135996) scaffolds. lmaleidykla.ltorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. lmaleidykla.ltorganic-chemistry.org While specific studies on 5-bromo-7-methoxyindoline are not extensively detailed in readily available literature, the reactivity is well-established for closely related 5-bromoindole (B119039) and 5-bromo-7-azaindole (B68098) systems. lmaleidykla.ltresearchgate.netencyclopedia.pub For instance, the coupling of 5-bromoindoline derivatives with heteroaromatic boronic acids has been applied in the synthesis of sensitizers for solar cells. lmaleidykla.lt Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly shorten reaction times and improve yields. lmaleidykla.lt

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 5-Bromo-Heterocycles

| Catalyst | Base | Solvent | Coupling Partner | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | (Het)arylboronic acids | Good to Excellent | lmaleidykla.lt |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | High | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgnih.gov It is an indispensable tool for preparing arylalkynes and conjugated enynes, which are important structures in materials science and natural product synthesis. libretexts.orgrsc.org The Sonogashira coupling has been successfully applied to bromoindole derivatives to introduce alkynyl moieties, which can serve as handles for further transformations, such as click chemistry. researchgate.net A preparation method for 5-bromo-7-azaindole involves a Sonogashira coupling as a key step to introduce an alkynyl group, which then participates in an intramolecular cyclization. google.com

Reductive Debromination Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be useful in synthetic sequences where the bromine atom serves as a temporary directing group or when the final target molecule is the debrominated analog. Standard methods for aryl bromide reduction, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or transfer hydrogenation, are generally applicable. In some synthetic routes for related compounds like 5-bromo-7-azaindole, a process of bromination followed by reductive debromination is mentioned as a potential, albeit complex, strategy. google.com

Nucleophilic Aromatic Substitution with Other Nucleophiles

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmdpi.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org

The this compound scaffold is generally not well-suited for classical SNAr reactions. The indoline ring system is electron-rich, and the methoxy (B1213986) group at C-7 is an electron-donating group. Both factors disfavor the formation of the negatively charged intermediate required for the SNAr mechanism. Consequently, direct displacement of the C-5 bromine by common nucleophiles under standard SNAr conditions is expected to be challenging. For such a reaction to proceed, activation of the indoline ring, for example by installing a strong electron-withdrawing group on the indoline nitrogen, would likely be necessary.

Functional Group Transformations at C-7 Methoxy Group

The methoxy group at the C-7 position offers another site for chemical modification, primarily through cleavage of the methyl-aryl ether bond.

Demethylation Strategies to Hydroxyindolines

The cleavage of the aryl methyl ether at the C-7 position to yield the corresponding 7-hydroxyindoline (a phenol) is a common and crucial transformation. This reaction unmasks a hydroxyl group that can participate in hydrogen bonding or serve as a precursor for further functionalization.

Several standard reagents are effective for this demethylation:

Boron Tribromide (BBr₃): This is one of the most common and effective reagents for cleaving aryl methyl ethers. It is typically used in an inert solvent like dichloromethane (B109758) at low temperatures.

Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used, often at elevated temperatures, to effect demethylation.

Other Lewis Acids: Reagents such as aluminum chloride (AlCl₃) or trimethylsilyl (B98337) iodide (TMSI) can also be employed for ether cleavage.

The resulting 7-hydroxyindoline is a valuable intermediate for synthesizing biologically active molecules and can be used to explore structure-activity relationships by modifying the phenolic group.

Modifications of the Methoxy Moiety

Beyond complete removal, the C-7 oxygen functionality can be further modified. A common strategy involves a two-step sequence: demethylation to the 7-hydroxyindoline followed by reaction of the newly formed hydroxyl group. This approach allows for the introduction of a wide variety of different ether or ester functionalities at the C-7 position.

Etherification: Following demethylation, the 7-hydroxyindoline can be treated with a base (e.g., K₂CO₃, NaH) and an alkylating agent (e.g., an alkyl halide or tosylate) in a Williamson ether synthesis to form new 7-alkoxyindoline derivatives.

Esterification: The 7-hydroxyindoline can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding C-7 esters.

These modifications allow for fine-tuning of the molecule's steric and electronic properties, which is often essential in medicinal chemistry and materials science.

Regioselective C-H Activation at Unsubstituted Positions

Reactions Involving the Nitrogen Atom of the Indoline Ring

Further experimental research would be required to elucidate the specific chemical reactivity of this compound in these areas.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the indoline ring of this compound can readily undergo N-alkylation and N-acylation. These reactions are fundamental for introducing a wide array of functional groups at the nitrogen position, thereby modifying the compound's steric and electronic properties.

N-Alkylation Reactions

N-alkylation of indolines is typically achieved by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The reactivity of the alkyl halide also plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. Primary alkyl halides are generally good substrates for this reaction.

A general scheme for the N-alkylation of this compound is presented below:

Step 1: Deprotonation The indoline nitrogen is deprotonated by a base to form a nucleophilic indolinide anion.

Step 2: Nucleophilic Substitution The indolinide anion attacks the alkyl halide in an Sₙ2 reaction, displacing the halide and forming the N-alkylated product.

N-Acylation Reactions

N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. Common bases for this reaction include triethylamine (B128534) (Et₃N) and pyridine.

The N-acylation of indoles can also be achieved using thioesters as the acyl source, which offers a milder and more chemoselective alternative to the more reactive acyl chlorides. beilstein-journals.org This method often utilizes a base like cesium carbonate in a solvent such as xylene. beilstein-journals.org

A general representation of the N-acylation reaction is as follows:

The nitrogen atom of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent.

This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride) to yield the N-acylated indoline.

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions of this compound give rise to a variety of N-substituted derivatives. The nature of the substituent introduced can be tailored by selecting the appropriate alkylating or acylating agent.

N-Alkyl Derivatives

A range of alkyl groups can be introduced at the nitrogen position. The table below illustrates the types of N-alkyl derivatives that can be formed from this compound.

| Reagent Class | Product Class | Representative Substituent (R) |

| Alkyl Halides (R-X) | N-Alkyl-5-bromo-7-methoxyindolines | Methyl, Ethyl, Benzyl |

| Functionalized Alkyl Halides | N-(Functionalized alkyl)-5-bromo-7-methoxyindolines | 2-Bromoethyl, 3-Chloropropyl |

N-Acyl Derivatives

Similarly, a variety of acyl groups can be attached to the indoline nitrogen. The following table showcases the potential N-acyl derivatives of this compound.

| Reagent Class | Product Class | Representative Substituent (R-CO) |

| Acyl Chlorides (R-COCl) | N-Acyl-5-bromo-7-methoxyindolines | Acetyl, Benzoyl |

| Acid Anhydrides ((RCO)₂O) | N-Acyl-5-bromo-7-methoxyindolines | Acetyl, Propionyl |

| Thioesters (R-COSR') | N-Acyl-5-bromo-7-methoxyindolines | Butanoyl |

The formation of these N-substituted derivatives is a key strategy in modifying the parent compound for various applications in medicinal chemistry and materials science, as the introduction of different groups on the nitrogen can significantly influence the molecule's biological activity and physical properties.

Theoretical Studies and Computational Chemistry of 5 Bromo 7 Methoxyindoline

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and relative stability of molecules. For 5-Bromo-7-methoxyindoline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G* or higher, can predict key structural parameters.

The geometry optimization process seeks the lowest energy conformation of the molecule. In this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the indoline (B122111) ring and its substituents. The electron-donating methoxy (B1213986) group (-OCH₃) at the C7 position and the electron-withdrawing bromine atom (-Br) at the C5 position are expected to induce specific changes in the geometry of the benzene (B151609) portion of the indoline core compared to an unsubstituted ring. For instance, the C7-O bond length and the C5-Br bond length are key parameters obtained from these calculations. The stability of the molecule is assessed by its total electronic energy, with lower energies indicating greater stability. Theoretical calculations on related molecules, such as 1-methyl-indole, have been used to determine gas-phase enthalpies of formation, providing a measure of molecular stability that can be compared with experimental data. mdpi.com

Table 1: Predicted Impact of Substituents on Key Geometric Parameters of this compound based on DFT Principles

| Parameter | Expected Influence of Substituent | Rationale |

|---|---|---|

| C7-O Bond Length | Standard sp² C-O single bond length | The methoxy group is attached to an aromatic carbon. |

| C5-Br Bond Length | Standard sp² C-Br single bond length | The bromine atom is attached to an aromatic carbon. |

| C6-C7 Bond Angle | May be slightly distorted | Steric and electronic influence of the adjacent methoxy group. |

| C4-C5 Bond Angle | May be slightly distorted | Steric and electronic influence of the adjacent bromine atom. |

| Indoline Ring | Non-planar puckered conformation | The indoline structure contains a saturated five-membered ring fused to the benzene ring. |

This table is illustrative, based on established principles of computational chemistry. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

For this compound, FMO analysis would reveal how the bromine and methoxy substituents influence the energy and electron density distribution of these key orbitals.

HOMO: The electron-donating methoxy group and the nitrogen lone pair are expected to raise the energy of the HOMO and contribute significantly to its electron density. This suggests that nucleophilic character will be concentrated on the aromatic ring, particularly at positions ortho and para to the methoxy group, and on the nitrogen atom.

LUMO: The electron-withdrawing bromine atom is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The electron density of the LUMO would likely be distributed across the aromatic ring, with significant coefficients on the carbon atoms, particularly C5, which is bonded to the bromine.

Computational studies on the bromination of substituted indoles confirm that the reaction's rate-determining step involves the overlap of the indole's HOMO with the LUMO of the brominating agent (e.g., Br₂). researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Key Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | High electron density on the aromatic ring and nitrogen. Energy level raised by the -OCH₃ group. | Site of electrophilic attack. Determines nucleophilicity. |

| LUMO | Significant contribution from the carbon atoms of the aromatic ring. Energy level lowered by the -Br atom. | Site of nucleophilic attack. Determines electrophilicity. |

This table provides a conceptual overview. Specific energy values (in eV) and orbital plots would be generated from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electron density of a molecule to identify regions of positive and negative electrostatic potential. uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other charged or polar species. wolfram.comresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, negative potential is expected around the oxygen atom of the methoxy group and the nitrogen atom due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms, particularly the N-H proton of the indoline ring, will show positive potential.

Halogen Bonding: The bromine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it a potential halogen bond donor. researchgate.net

Crucially, computational studies on related indole (B1671886) systems have shown a direct correlation between the MEP and reactivity. For instance, a linear relationship was found between the molecular electrostatic potential of substituted indoles and the Gibbs free energy barrier for bromination, indicating that electronic factors visualized by the MEP map are key determinants of the reaction rate. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating energy barriers to understand reaction kinetics and selectivity.

The bromination of indoles is a classic electrophilic aromatic substitution reaction. Theoretical studies on substituted indoles provide significant insight into the likely mechanism for this compound. A computational analysis of the direct bromination of indoles using a brominating agent like Br₂ proposes a two-step mechanism. researchgate.net

Formation of a σ-complex (Wheland intermediate): The first step, which is also the rate-determining step, involves the electrophilic attack of the bromine on the electron-rich indole ring. This proceeds through a transition state (TS1) to form a cationic intermediate. The energy barrier to reach this transition state (ΔG‡) is highly dependent on the electronic properties of the substituents on the indole ring. researchgate.net

Deprotonation and Aromatization: The second step involves the removal of a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring. This step typically has a much lower energy barrier.

Computational studies on other substituted indoles, such as 3-acetyl-5-hydroxyindole, have been used to model the energy profiles for bromination at different positions (e.g., C4 vs. C6). wuxiapptec.com These calculations show that the difference in activation energies for the formation of the intermediate at competing sites determines the regioselectivity of the reaction. wuxiapptec.com For this compound, a similar computational approach could predict the most likely site for further bromination by comparing the energy barriers for attack at different available positions on the ring.

While specific computational studies on the methoxylation of this compound are not prevalent, theoretical principles can be applied to understand potential reaction pathways. Introducing a methoxy group onto an aromatic ring typically occurs via two main mechanisms that can be modeled computationally:

Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group (like another halogen) is present on the ring, a methoxy group can be introduced using a nucleophile like sodium methoxide (B1231860). Computational analysis of this pathway would involve locating the transition state for the addition of the methoxide ion to form a Meisenheimer complex, followed by the transition state for the expulsion of the leaving group. The presence of electron-withdrawing groups on the ring is crucial for stabilizing the negatively charged intermediate, a factor that can be quantified by calculating the reaction's energy profile.

Methylation of a Hydroxyl Group: If a hydroxylated precursor is used, methoxylation can be achieved via methylation, for example, using methyl iodide or dimethyl carbonate in the presence of a base. sciencemadness.org A theoretical analysis would model the deprotonation of the hydroxyl group to form an alkoxide, followed by the nucleophilic attack of this alkoxide on the methylating agent. The calculations would focus on the energetics of the Sₙ2 reaction between the phenoxide-like intermediate and the methylating agent.

C-H Activation Mechanisms and Regioselectivity via DFT

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, and computational studies are instrumental in unraveling the complex mechanisms involved. le.ac.uknih.gov For this compound, DFT calculations can predict the most likely sites for C-H activation in transition-metal-catalyzed reactions. These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism, where a metal catalyst coordinates to the molecule and facilitates the cleavage of a C-H bond. beilstein-journals.org

The regioselectivity of this process is governed by both steric and electronic factors. In the case of this compound, the molecule presents several distinct C-H bonds on both the aromatic ring and the saturated five-membered ring.

Aromatic C-H Activation (C4 and C6): The electron-donating methoxy group (-OCH₃) at C7 and the electron-withdrawing bromine atom (-Br) at C5 exert opposing electronic effects on the benzene ring. DFT calculations can quantify the acidity of the C-H protons at the C4 and C6 positions. The methoxy group increases electron density, particularly at the ortho and para positions, while the bromine atom withdraws electron density via induction. The interplay of these effects determines the most favorable site for metalation. Theoretical models suggest that the directing group, often the nitrogen atom of the indoline ring, plays a crucial role in guiding the metal catalyst to a specific C-H bond, and the activation barriers for each potential site can be calculated to predict the outcome. beilstein-journals.orgsioc-journal.cn For instance, in related indole systems, DFT studies have shown that the nucleophilicity of a specific carbon atom can determine the site of attack, with calculated energy barriers correctly predicting experimental regioselectivity. snnu.edu.cn

Aliphatic C-H Activation (C2 and C3): The saturated portion of the indoline ring also contains C-H bonds that can be activated. Recent studies on N-substituted indolines have shown that selective functionalization at these positions is possible. wpmucdn.comchemrxiv.org DFT calculations help to understand the radical-mediated or enzymatic pathways that can lead to selective C-H functionalization at the C2 or C3 positions, providing insights into the transition states and radical intermediates involved. chemrxiv.org

The regioselectivity is ultimately determined by the transition state energies for the C-H activation at each possible position. The pathway with the lowest activation energy barrier is the most kinetically favorable.

Spectroscopic Property Predictions

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental characterization. faccts.de

Theoretical Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for identifying functional groups and probing molecular structure. DFT calculations can predict the IR and Raman spectra of this compound with a high degree of accuracy. cumhuriyet.edu.trresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding intensities can be obtained.

These predicted spectra allow for the assignment of specific vibrational modes to the observed experimental bands. For this compound, key predicted vibrations would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the CH₂ groups at C2 and C3, expected in the 2950-2850 cm⁻¹ range.

C-N stretching: Associated with the indoline nitrogen, usually appearing around 1350-1250 cm⁻¹.

C-O stretching: From the methoxy group, with strong bands expected near 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Br stretching: Expected at lower frequencies, typically in the 600-500 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region. scialert.net

The table below provides representative theoretical vibrational frequencies for the key functional groups in this compound, based on typical values for substituted aromatics and heterocycles. scialert.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3400-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-O Asymmetric Stretch | 1275-1200 | Strong |

| C-O Symmetric Stretch | 1075-1020 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

This table is illustrative, based on characteristic group frequencies. Precise values require specific DFT calculations for the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is the cornerstone of molecular structure elucidation. DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, DFT calculations can predict the chemical shifts for all hydrogen and carbon atoms.

¹H NMR: The aromatic protons at C4 and C6 would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The aliphatic protons on C2 and C3 would appear further upfield as multiplets, likely in the δ 3.0-4.0 ppm range. The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the N-H proton would be a broader signal whose position is solvent-dependent.

¹³C NMR: The calculations would distinguish between the eight unique carbon atoms. The C-Br (C5) and C-O (C7) carbons would be significantly affected by the substituents. The C5 signal would be shifted upfield due to the heavy atom effect of bromine, while the C7 signal would be shifted significantly downfield by the oxygen atom.

The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C being achievable with modern functionals and basis sets. d-nb.info

| Atom | Predicted ¹³C Chemical Shift Range (ppm) | Atom | Predicted ¹H Chemical Shift Range (ppm) |

| C2 | 45-55 | H2 (2H) | 3.0-3.5 |

| C3 | 28-38 | H3 (2H) | 3.5-4.0 |

| C3a | 125-135 | H4 | 6.8-7.2 |

| C4 | 115-125 | H6 | 6.5-6.9 |

| C5 | 110-120 | N-H | Variable |

| C6 | 120-130 | -OCH₃ (3H) | 3.8-4.0 |

| C7 | 145-155 | ||

| C7a | 140-150 | ||

| -OCH₃ | 55-65 |

This table presents illustrative chemical shift ranges based on known substituent effects. Accurate prediction requires specific GIAO/DFT calculations.

Conformational Analysis and Stereochemical Insights

Unlike the planar indole ring, the indoline ring is non-aromatic and puckered. It typically adopts envelope or twist conformations where one or two atoms deviate from a plane formed by the others. For this compound, the five-membered ring's conformation is a key stereochemical feature.

Applications in Advanced Chemical Research Excluding Prohibited Elements

Building Block in Complex Molecule Synthesis

The inherent reactivity and structural features of 5-Bromo-7-methoxyindoline make it an important intermediate in the construction of complex organic molecules. The bromine atom acts as a synthetic handle for various cross-coupling reactions, while the indoline (B122111) scaffold itself can be further elaborated.

This compound is a key starting material for the synthesis of more complex, fused heterocyclic systems. Halogenated indole (B1671886) and indoline derivatives are widely used as precursors for creating polycyclic structures, which are often found in biologically active natural products and pharmaceuticals. rsc.org The bromine atom at the C-5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which allow for the introduction of new carbon-carbon bonds.

Furthermore, the indoline core can participate in cyclization and ring-closing reactions to form novel scaffolds. For instance, electrochemical bromocyclization of related tryptophol (B1683683) and tryptamine (B22526) derivatives is a known method for producing functionalized tetrahydrofuroindolines and hexahydropyrroloindolines, which are valuable in the total synthesis of natural products. researchgate.net This highlights the potential of this compound to serve as a substrate in similar dearomative cyclization strategies.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents/Catalysts (Example) | Potential Product Class |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 5-Aryl-7-methoxyindolines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA, Alkyne | 5-Alkynyl-7-methoxyindolines |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, KOtBu | Fused Pyridoindoles |

| Electrochemical Bromocyclization | MgBr₂ (as bromine source) | Polycyclic Indoline Derivatives |

This table illustrates potential synthetic transformations based on established reactivity for similar halogenated indole/indoline scaffolds. researchgate.net

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library, for high-throughput screening in drug discovery. uomustansiriyah.edu.iq this compound is an excellent scaffold for such libraries. Its defined core structure allows for the systematic variation of substituents at specific positions.

The bromine atom at C-5 is a prime site for diversification through parallel synthesis using various cross-coupling reactions. This enables the creation of a library where the C-5 position is decorated with a wide array of different chemical groups. researchgate.net The nitrogen atom of the indoline ring can also be functionalized, adding another point of diversity. The generation of such libraries of small molecules is a major source for the discovery of new drug candidates. researchgate.netresearchgate.net The screening of bead-based split-and-pool combinatorial libraries, for example, is a powerful method for identifying new compounds that can interact with protein targets. nih.gov

Ligand Design in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which focuses on the synthesis of enantiomerically pure compounds. The rigid bicyclic structure of the indoline scaffold makes it an attractive framework for designing such ligands.

The indoline skeleton can be incorporated into larger molecular structures to create chiral ligands for transition metal catalysts. The design of these ligands often involves introducing chirality either at the substituent level or by creating planar or axial chirality within the ligand framework. sfu.ca The substituents on the aromatic ring of the indoline, such as the bromo and methoxy (B1213986) groups in this compound, can significantly influence the electronic and steric properties of the resulting ligand. This modulation is crucial for tuning the reactivity and selectivity of the metal complex it coordinates to. For example, related heterocyclic scaffolds like pyrindines have been used to create C₂-symmetric 2,2'-bipyridyl ligands that are effective in asymmetric catalysis. sfu.ca

Chiral ligands derived from indoline scaffolds are applied in a variety of asymmetric transformations. A primary application is in palladium-catalyzed reactions, such as asymmetric allylic substitution, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. sfu.ca The synthesis of biologically important tryptophan analogues, for instance, has been achieved with high levels of enantioselectivity through catalytic reactions. researchgate.net While direct application of a ligand derived from this compound is a specialized research topic, the principles of using halogenated and functionalized heterocyclic precursors are well-established for creating ligands for reactions like asymmetric hydrogenation, cyclopropanation, and cross-coupling. sfu.caresearchgate.net

Material Science Research

The application of small organic molecules as building blocks for functional materials is a rapidly growing field of research. This compound has been identified as a material building block with potential applications in electronic and optical materials. bldpharm.com The combination of an electron-donating methoxy group and an electron-withdrawing bromine atom on the aromatic ring can create a molecule with interesting electronic properties, such as a significant dipole moment.

Such molecules can be used as monomers for the synthesis of covalent organic frameworks (COFs) or as components in materials exhibiting aggregation-induced emission (AIE). bldpharm.com The structural complexity and functional versatility of related acetylated bromo-methoxyindoline compounds have also been noted for their relevance in materials science. The ability to further functionalize the molecule via its bromine atom allows for its incorporation into larger polymeric or supramolecular structures, paving the way for the development of novel organic semiconductors, light-emitting materials, or sensors.

Potential in Organic Electronic Materials (e.g., semiconductors)

Indole derivatives, including functionalized indolines, are recognized as important scaffolds in the field of organic electronics. The core structure is electron-rich and facilitates π-π stacking interactions, a critical property for charge transport in organic semiconductor materials. The compound this compound is classified as a building block for electronic materials. ambeed.com

Research has demonstrated that bromo-dimethoxyindole derivatives can serve as foundational units for organic semiconductors. researchgate.net The presence of a bromine atom is particularly advantageous as it provides a reactive site for further molecular elaboration through transition metal-mediated cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.netcymitquimica.com This allows for the synthesis of complex conjugated systems, which are essential for semiconductor applications. For instance, bromo-methoxy indoles can be functionalized with alkynyl substituents to create materials for photovoltaic devices and other electronic applications. chim.it The combination of the methoxy group, which modulates the electronic properties of the indole ring, and the reactive bromo group allows for the fine-tuning of the material's final electronic characteristics. acs.org

Development of Functional Polymers

The utility of this compound extends to polymer science, where it is identified as a potential monomer or material building block. bldpharm.com The indoline structure can be incorporated into polymer chains to create functional polymers with specific electronic or biological properties. The bromine atom on the aromatic ring is a key functional handle for polymerization reactions.

For example, bromo-indole derivatives can be used in cross-coupling polymerization reactions to synthesize conjugated polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The N-H site of the indoline ring can also be functionalized, offering another point for polymerization or for attaching side chains that can influence the polymer's solubility and morphology. The inherent properties of the indole nucleus, combined with the versatility introduced by the bromo and methoxy groups, make compounds like this compound valuable for designing next-generation functional polymers. cymitquimica.com

Chemical Biology Tool Development